2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide
Overview
Description
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-quinolinecarboxamide is the tropomyosin-related kinase B (TrkB) receptor . TrkB is a receptor tyrosine kinase, which plays a crucial role in neuronal differentiation, survival, and synaptic plasticity .
Mode of Action
The compound interacts with its target, the TrkB receptor, by activating it . This activation triggers a cascade of intracellular signaling pathways that lead to various cellular responses .
Biochemical Pathways
The activation of TrkB receptor initiates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play a significant role in cell survival, growth, and differentiation .
Result of Action
The activation of the TrkB receptor by 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-4-quinolinecarboxamide has been shown to protect against vision loss from closed-globe ocular trauma . This suggests that the compound may have therapeutic potential in conditions where TrkB signaling is compromised .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , indicating that it may degrade at higher temperatures Additionally, the pH and presence of other substances in the environment could potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactionsKey reagents often include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline or indole rings .
Scientific Research Applications
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline-4-carboxamide: Shares the quinoline core but lacks the indole moiety.
2-hydroxyquinoline: Similar quinoline structure with a hydroxyl group.
Uniqueness
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide is unique due to the combination of indole and quinoline structures, which allows it to interact with a broader range of biological targets. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-11-16(15-6-2-4-8-18(15)23-19)20(25)21-10-9-13-12-22-17-7-3-1-5-14(13)17/h1-8,11-12,22H,9-10H2,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJEMPQCXSYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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